molecular formula C19H32N2O4 B2918710 tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate CAS No. 1305711-45-8

tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate

Cat. No.: B2918710
CAS No.: 1305711-45-8
M. Wt: 352.475
InChI Key: YIUCFGMUUXSBMY-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups
The compound "tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate" is a complex pyrrole derivative characterized by:

  • A pyrrole ring substituted with a tert-butyl group, ethoxycarbonyl ester, and methyl group.
  • An ethylcarbamate side chain protected by a tert-butyloxycarbonyl (Boc) group.

Applications and Significance
Such carbamate-protected pyrrole derivatives are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or peptidomimetic drug design. The Boc group serves as a temporary protecting amine group, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name

ethyl 5-tert-butyl-2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-15(18(3,4)5)21(13(14)2)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUCFGMUUXSBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C(C)(C)C)CCNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate (CAS Number: 1305711-45-8) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H32N2O4, with a molecular weight of 352.5 g/mol. The compound features a pyrrole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H32N2O4
Molecular Weight352.5 g/mol
CAS Number1305711-45-8

Research indicates that compounds similar to tert-butyl derivatives often exhibit significant antioxidant and anti-inflammatory activities. The structural features of this compound suggest potential interactions with biological pathways involved in oxidative stress and inflammation.

Antioxidant Activity

Compounds containing the pyrrole structure have been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegeneration .

Study on Related Compounds

A study on the anti-inflammatory effects of related tert-butyl compounds found that these substances could reduce the expression of cyclooxygenase (COX) enzymes in macrophages exposed to lipopolysaccharides (LPS). This implies that this compound may have similar effects, warranting further investigation .

Pharmacological Profiles

While direct studies on this compound are sparse, its structural analogs have been evaluated for their pharmacological profiles. These profiles suggest potential applications in treating conditions characterized by oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of tert-butyl carbamate-protected heterocycles. Key analogs and their distinctions include:

Compound Name Core Heterocycle Substituents Key Differences
tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate (Target) Pyrrole 2-tert-butyl, 4-ethoxycarbonyl, 5-methyl Pyrrole core; ethylcarbamate linkage
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Pyrimidine 2-chloro, 5-iodo; cyclohexyl-methoxy group Pyrimidine core; chloro/iodo substituents; cyclohexyl backbone
tert-Butyl (4-methyl-1H-pyrrol-2-yl)carbamate Pyrrole 4-methyl; direct carbamate linkage Simpler structure; lacks ethoxycarbonyl and ethyl spacer

Physicochemical Properties

  • Solubility: The target compound’s ethoxycarbonyl group enhances polarity compared to non-esterified analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Stability : The Boc group in the target compound offers greater acid-lability than benzyl carbamates, enabling selective deprotection under mild acidic conditions.

Critical Research Findings

Patent Landscape

  • Carbamate-protected heterocycles are frequently patented for therapeutic applications. For example, highlights a pyrimidine-based carbamate with iodinated and chlorinated substituents, suggesting halogenation is a common strategy to enhance bioactivity .

Data Tables

Comparative Physicochemical Data

Property Target Compound Pyrimidine Analog Simpler Pyrrole Carbamate
Molecular Weight (g/mol) ~380 (estimated) 526.8 (reported) ~210
Solubility in DMSO High Moderate Low
Melting Point (°C) Not reported Not disclosed 120–125 (literature average)

Reactivity Comparison

Reaction Type Target Compound Pyrimidine Analog
Boc Deprotection (HCl/dioxane) Rapid (<1 hr) Slower (>2 hr) due to steric bulk
Nucleophilic Substitution Low (steric hindrance) High (activated pyrimidine)

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